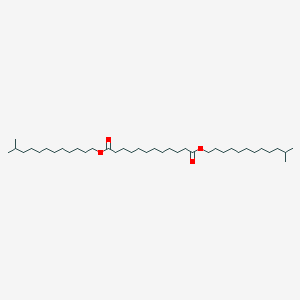
bis(11-methyldodecyl) dodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
bis(11-methyldodecyl) dodecanedioate: is an organic compound derived from dodecanedioic acid and isotridecyl alcohol. It is a diester, meaning it contains two ester functional groups. This compound is used in various industrial applications, particularly as a plasticizer, which enhances the flexibility and durability of polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dodecanedioic acid, diisotridecyl ester typically involves the esterification of dodecanedioic acid with isotridecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Dodecanedioic acid+2Isotridecyl alcohol→Dodecanedioic acid, diisotridecyl ester+2Water
Industrial Production Methods: Industrial production of this compound often employs continuous esterification processes. The reaction mixture is heated and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Esterification: As mentioned, the primary reaction for the synthesis of dodecanedioic acid, diisotridecyl ester is esterification.
Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, reverting to dodecanedioic acid and isotridecyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Major Products:
Hydrolysis: Dodecanedioic acid and isotridecyl alcohol.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
Chemistry:
Polymer Industry: Used as a plasticizer to improve the flexibility and durability of polymers.
Lubricants: Acts as a component in the formulation of high-performance lubricants.
Biology and Medicine:
Biocompatible Materials: Research is ongoing into its use in biocompatible materials for medical applications.
Industry:
Coatings and Adhesives: Enhances the properties of coatings and adhesives, providing better performance and longevity.
Mécanisme D'action
The primary mechanism of action for dodecanedioic acid, diisotridecyl ester in its applications is through its plasticizing effect. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and reducing the brittleness of the material. This effect is achieved through the ester functional groups interacting with the polymer chains, allowing for greater movement and flexibility.
Comparaison Avec Des Composés Similaires
- Dodecanedioic acid, diethyl ester
- Dodecanedioic acid, dibutyl ester
- Dodecanedioic acid, dioctyl ester
Comparison:
- bis(11-methyldodecyl) dodecanedioate has longer alkyl chains compared to diethyl and dibutyl esters, providing greater flexibility and lower volatility.
- Compared to dioctyl ester, diisotridecyl ester offers better performance in high-temperature applications due to its higher molecular weight and thermal stability.
This compound’s unique properties make it particularly valuable in applications requiring enhanced flexibility, durability, and thermal stability.
Propriétés
Numéro CAS |
143009-09-0 |
|---|---|
Formule moléculaire |
C38H74O4 |
Poids moléculaire |
595 g/mol |
Nom IUPAC |
bis(11-methyldodecyl) dodecanedioate |
InChI |
InChI=1S/C38H74O4/c1-35(2)29-23-17-11-7-9-15-21-27-33-41-37(39)31-25-19-13-5-6-14-20-26-32-38(40)42-34-28-22-16-10-8-12-18-24-30-36(3)4/h35-36H,5-34H2,1-4H3 |
Clé InChI |
XLXMYOUBZINZAX-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
SMILES canonique |
CC(C)CCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCC(C)C |
Key on ui other cas no. |
143009-09-0 84731-63-5 |
Synonymes |
Dodecanedioic acid, di-C11-14-isoalkyl esters, C13-rich |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















